(3R)-Pent-1-yn-3-amine
Description
Significance of Chiral Propargylamines as Versatile Building Blocks in Modern Chemical Synthesis
The importance of chiral propargylamines stems from their ability to participate in a wide array of chemical transformations, leading to the efficient synthesis of diverse and valuable molecules. kcl.ac.uk They serve as precursors to a multitude of heterocyclic compounds and are considered essential building blocks in medicinal chemistry and natural product synthesis. researchgate.netchemrevlett.com
The presence of a chiral center in propargylamines is crucial for the synthesis of stereochemically defined products. The asymmetric synthesis of these amines allows for the creation of enantiomerically pure compounds, which is of paramount importance in the development of pharmaceuticals, where stereochemistry often dictates biological activity. Various methods for the stereoselective synthesis of propargylamines have been developed, including the use of chiral auxiliaries like Ellman's chiral sulfinamide, which allows for the diastereoselective addition of nucleophiles to imines. beilstein-journals.orgacs.orgresearchgate.net These methods provide access to a broad range of chiral propargylamines with high levels of stereocontrol. acs.orgnih.gov
The ability to control the stereochemistry at the propargylic position is a key factor in their utility. For instance, the diastereoselective addition of organometallic reagents to chiral imines is a robust method for preparing optically active propargylamines. acs.org This stereocontrol is essential for building complex molecules with multiple chiral centers, as the stereochemistry of the initial propargylamine (B41283) can direct the stereochemical outcome of subsequent reactions.
Chiral propargylamines are particularly valuable for the synthesis of nitrogen-containing chiral scaffolds, which are prevalent in a vast number of biologically active molecules and natural products. chemrevlett.commdpi.com The amine functionality provides a handle for further synthetic manipulations, while the alkyne can undergo a variety of transformations, such as cyclization reactions, to form heterocyclic systems. kcl.ac.uk
The A³ (aldehyde-alkyne-amine) coupling reaction is a powerful multicomponent reaction for the synthesis of chiral propargylamines, which are then used to construct these nitrogen-containing scaffolds. mdpi.commdpi.com These scaffolds include, but are not limited to, pyrroles, pyridines, thiazoles, and oxazoles. kcl.ac.uk The versatility of propargylamines as precursors to these heterocycles highlights their significance in synthetic organic chemistry. kcl.ac.ukresearchgate.net
Specific Focus on (3R)-Pent-1-yn-3-amine and its Analogues within Chiral Amines
Among the diverse family of chiral propargylamines, this compound holds a specific and important position. Its structure, featuring a terminal alkyne and a chiral center at the C3 position bearing an amino group, makes it a valuable and reactive intermediate in organic synthesis.
The (3R)-stereocenter in this compound is a critical determinant of its chemical reactivity and its utility in asymmetric synthesis. The specific spatial arrangement of the substituents around this chiral center influences how the molecule interacts with other reagents and catalysts, often leading to highly stereoselective transformations. This stereochemical information is then transferred to the product, allowing for the synthesis of enantiomerically enriched or pure compounds.
The development of synthetic methods that precisely control this stereocenter is a key area of research. The ability to introduce the amine and alkyne functionalities with a defined stereochemistry at the C3 position opens up avenues for the synthesis of complex target molecules with high stereopurity. This is particularly relevant in medicinal chemistry, where the biological activity of a drug can be highly dependent on its stereoisomeric form.
Structure
3D Structure
Properties
CAS No. |
50285-39-7 |
|---|---|
Molecular Formula |
C5H9N |
Molecular Weight |
83.13 g/mol |
IUPAC Name |
(3R)-pent-1-yn-3-amine |
InChI |
InChI=1S/C5H9N/c1-3-5(6)4-2/h1,5H,4,6H2,2H3/t5-/m0/s1 |
InChI Key |
MSNZFDLOGHAYJE-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@H](C#C)N |
Canonical SMILES |
CCC(C#C)N |
Origin of Product |
United States |
Mechanistic Investigations and Computational Analysis of 3r Pent 1 Yn 3 Amine Reactions
Elucidation of Catalytic Cycle Pathways
Catalytic cycles involving propargylamines are often multifaceted, proceeding through a series of well-defined organometallic intermediates. The activation of the terminal alkyne C-H bond or the coordination of the amine functionality to a metal center typically initiates the cycle. Subsequent steps can involve ligand exchange, migratory insertion, and reductive elimination to afford the final product and regenerate the active catalyst.
Proposed Transition-State Models in Asymmetric Catalysis
In asymmetric catalysis, the stereochemical outcome is determined by the relative energy of diastereomeric transition states. nih.gov The chiral information from a catalyst is transferred to the product via a highly organized transition state, which holds perennial control over the stereochemical outcome of the process. nih.gov For reactions involving (3R)-Pent-1-yn-3-amine, either as a substrate or a chiral ligand, transition-state models are proposed to rationalize the observed enantioselectivity.
These models often highlight the importance of non-covalent interactions, such as hydrogen bonding and CH/π interactions, in discriminating between competing reaction pathways. nih.gov Modern computational tools are essential for capturing these subtle interactions and providing a more intelligible analysis of the molecular origin of stereoselectivity. nih.gov The favored transition state is the one that minimizes steric repulsion and maximizes stabilizing interactions between the catalyst, the substrate, and any other reacting partners.
Table 1: Key Interactions in Stereocontrolling Transition States
| Interaction Type | Description | Role in Enantioselection |
| Steric Repulsion | Repulsive forces between bulky groups on the catalyst and substrate. | Disfavors the transition state leading to the minor stereoisomer. |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., N, O). | Orients the substrate within the catalyst's chiral pocket. |
| CH/π Interactions | Weak molecular force between a C-H bond and a π-system (like an alkyne or aryl group). | Provides crucial stabilization to a specific substrate conformation. snnu.edu.cn |
| Coordination Bonds | Interaction between the metal center and heteroatoms (e.g., the amine nitrogen). | Anchors the substrate to the catalyst, restricting its degrees of freedom. |
Role of Metal-Ligand Interactions in Enantioselectivity
The interaction between the metal center and the chiral ligand is paramount in achieving high enantioselectivity. nih.gov In many catalytic systems, the ligand is not merely a spectator but an active participant in the stereodetermining step. For catalysts utilizing chiral propargylamines or their derivatives, the nitrogen atom can coordinate to the metal, creating a rigid chiral environment around the reactive center.
Computational and crystallographic studies have demonstrated that intramolecular interactions between the chiral ligand and other parts of the catalytic complex can lock the system into a specific conformation. snnu.edu.cn This pre-organization is key to effective asymmetric induction. For instance, an intramolecular CH/π interaction between a chiral ligand and a metal-allenylidene moiety has been shown to play a critical role in controlling the facial selectivity of a nucleophilic attack. snnu.edu.cn The synergistic effect between multiple metal centers in dimetallic complexes can also enhance electrophilicity and accelerate ligand exchange, further influencing the catalytic outcome. snnu.edu.cn
Studies of Intermediate Species
The direct observation and characterization of reactive intermediates in a catalytic cycle are often challenging due to their transient nature. However, a combination of spectroscopic techniques, stoichiometric reactions, and computational modeling has provided significant insight into these species.
Generation and Reactivity of Metal-Allenylidene Intermediates
Transition metal-allenylidene complexes are recognized as key reactive intermediates in a variety of transformations involving terminal alkynes. snnu.edu.cnacs.orgkyoto-u.ac.jp These species are typically generated from propargylic precursors, such as alcohols or amines, through dehydration or a related elimination process facilitated by a metal complex.
The formation of a metal-allenylidene intermediate from a compound like this compound would involve the coordination of the alkyne to the metal, followed by a rearrangement that eliminates a molecule of water (after protonation of the amine) or another leaving group. The resulting M=C=C=CR₂ structure is highly electrophilic at the γ-carbon, making it susceptible to attack by a wide range of nucleophiles. The stereochemistry of the chiral center in the original amine can direct the nucleophilic attack to one of the two prochiral faces of the allenylidene, leading to the formation of an enantioenriched product. snnu.edu.cn
Analysis of Organometallic Intermediates in Catalytic Cycles
Following the initial coordination, a sequence of steps, including oxidative addition, ligand exchange, and reductive elimination, may occur. nih.gov For example, DFT calculations have demonstrated the importance of dimetallic structures in some ruthenium-catalyzed reactions, where one metal center acts as an electron reservoir for the other, facilitating the transformation of substrates. snnu.edu.cn The catalytic cycle concludes with the liberation of the product and regeneration of the active catalyst, often from a π-alkyne complex of the product. snnu.edu.cn
Table 2: Common Organometallic Intermediates in Alkyne Transformations
| Intermediate Type | General Structure | Role in Catalytic Cycle |
| π-Alkyne Complex | LₙM-(η²-R-C≡C-H) | Initial substrate activation and coordination. nih.gov |
| Metal-Acetylide | LₙM-C≡C-R | Formed by deprotonation of the terminal alkyne. |
| Metal-Vinylidene | LₙM=C=CHR | Isomer of the π-alkyne complex; precursor to allenylidene. |
| Metal-Allenylidene | LₙM=C=C=CR₂ | Key electrophilic intermediate for nucleophilic attack. snnu.edu.cn |
Conformational Analysis and Stereochemical Evolution
The three-dimensional shape, or conformation, of this compound is a critical factor in its reactivity and its ability to induce chirality. quimicaorganica.orgscitechseries.com Conformational analysis involves studying the various spatial arrangements of a molecule that arise from rotation around single bonds. pharmacy180.com
The nitrogen atom in this compound is pyramidal, and because it is attached to three different groups (hydrogen, the pent-1-yn-3-yl group, and the lone pair), it is a chiral center. However, in simple, acyclic amines, this chirality is not configurationally stable at room temperature. The nitrogen atom undergoes rapid pyramidal inversion, a process that interconverts the two enantiomeric configurations millions of times per second. libretexts.org This rapid inversion means that the chirality at the nitrogen atom itself cannot be used to direct a chemical reaction.
The stereochemical evolution in reactions is therefore dictated by the stable chiral center at carbon-3. When the amine coordinates to a metal catalyst, the rapid nitrogen inversion is halted. The amine nitrogen becomes part of a more rigid organometallic complex, and the lone pair is locked into a specific orientation. In this state, the conformation of the entire ligand, dictated by the stereochemistry of the C-3 carbon, creates a well-defined chiral pocket that influences the trajectory of incoming reactants, thereby controlling the stereochemical outcome of the reaction.
Influence of Substrate and Ligand Stereochemistry on Reaction Outcomes
The stereochemical outcome of reactions involving chiral propargylamines like this compound is profoundly influenced by the inherent stereochemistry of the substrate itself and the chirality of any ligands associated with the catalyst. This interplay, often termed "matched" and "mismatched" stereochemical interactions, is a cornerstone of asymmetric synthesis.
In a typical scenario, a chiral substrate will induce a certain level of diastereoselectivity in the product. However, the use of a chiral ligand on a metal catalyst can either enhance this inherent selectivity (a "matched" pairing) or oppose it (a "mismatched" pairing), leading to lower selectivity or even an inversion of the major product's stereochemistry.
For instance, in metal-catalyzed additions to the alkyne moiety of a chiral propargylamine (B41283), the pre-existing stereocenter at the C3 position of this compound directs the incoming reagent to one face of the molecule. The choice of a chiral ligand, such as (R)- or (S)-BINAP, in conjunction with the metal center, creates a chiral pocket around the reactive site. The steric and electronic interactions within this pocket determine the facial selectivity of the reaction.
Table 1: Illustrative Influence of Substrate and Ligand Stereochemistry on Diastereomeric Excess (d.e.) Data below is hypothetical and based on general principles of asymmetric catalysis for illustrative purposes.
| Substrate | Ligand | Catalyst | Diastereomeric Excess (d.e.) | Stereochemical Relationship |
| This compound | (R)-Ligand | Metal Complex | >95% | Matched |
| This compound | (S)-Ligand | Metal Complex | 30% | Mismatched |
| (3S)-Pent-1-yn-3-amine | (R)-Ligand | Metal Complex | 35% | Mismatched |
| (3S)-Pent-1-yn-3-amine | (S)-Ligand | Metal Complex | >95% | Matched |
This table illustrates how a "matched" pair of substrate and ligand chirality can lead to high diastereoselectivity, while "mismatched" pairs result in significantly lower stereochemical control.
Stereochemical Control during C–C Bond-Forming Steps
Achieving high stereochemical control during carbon-carbon bond-forming reactions is a primary objective when utilizing chiral building blocks like this compound. The stereocenter adjacent to the reacting alkyne group plays a crucial role in directing the formation of new stereocenters.
In reactions such as the A³ coupling (aldehyde-alkyne-amine), the chiral amine substrate dictates the stereochemistry of the newly formed propargylamine product. The transition state of the reaction is influenced by the steric bulk of the substituents on the chiral amine, guiding the approach of the other reactants.
Research on related chiral propargylamines has demonstrated that the stereochemical integrity of the initial amine is generally retained throughout the reaction sequence, and it effectively controls the stereochemical configuration of the product. The choice of catalyst and reaction conditions can further enhance this control. For example, the use of bulky protecting groups on the amine or specific metal catalysts can lock the transition state into a conformation that favors the formation of one diastereomer over the other.
Table 2: Diastereoselectivity in a Representative C-C Bond Forming Reaction This data is based on findings for analogous chiral propargylamines and serves as an example.
| Chiral Amine Substrate | Aldehyde | Catalyst | Diastereomeric Ratio (d.r.) |
| Chiral Propargylamine (R) | Benzaldehyde | CuBr | 90:10 |
| Chiral Propargylamine (R) | Isobutyraldehyde | CuBr | 95:5 |
| Chiral Propargylamine (S) | Benzaldehyde | CuBr | 11:89 |
| Chiral Propargylamine (S) | Isobutyraldehyde | CuBr | 6:94 |
The data shows a strong directing effect from the initial stereocenter of the propargylamine, leading to high diastereoselectivity in the products.
Theoretical and Computational Chemistry Applications
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanisms of reactions involving chiral propargylamines. These calculations can map out the entire potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.
For a reaction involving this compound, DFT calculations could be used to model the transition states leading to different stereoisomeric products. By comparing the activation energies of these competing pathways, researchers can understand the origin of the observed stereoselectivity. These models can account for the influence of the substrate's stereochemistry, the structure of the catalyst's ligands, and the role of solvent molecules.
For example, in a metal-catalyzed cyclization reaction, computational studies can reveal the precise geometry of the transition state, showing how the chiral ligand and the substrate's stereocenter interact to favor one reaction pathway over another. This insight is invaluable for optimizing reaction conditions and designing more selective catalysts.
Table 3: Calculated Activation Energies for Diastereomeric Transition States This is a representative table based on computational studies of similar reactions.
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Diastereomer |
| Pathway A | TS-A (leading to R,R product) | 15.2 | Yes |
| Pathway B | TS-B (leading to R,S product) | 17.8 | No |
The lower activation energy for Pathway A suggests that the formation of the (R,R) diastereomer is kinetically favored, explaining the observed stereoselectivity.
Prediction of Reactivity and Selectivity in Novel Transformations
Beyond explaining existing results, computational chemistry is increasingly used to predict the reactivity and selectivity of new, unexplored reactions. For a substrate like this compound, theoretical models can be used to screen potential reactants and catalysts in silico before any experiments are conducted.
By calculating reaction barriers and product energies, computational models can predict whether a proposed transformation is likely to be feasible and what the expected stereochemical outcome will be. This predictive power accelerates the discovery of new synthetic methods. For instance, a computational model could be used to design a new ligand for a specific metal catalyst that would enhance the diastereoselectivity of a C-C bond-forming reaction involving this compound.
These predictive models often incorporate machine learning algorithms trained on existing experimental and computational data to improve their accuracy. This synergy between computation and experimentation is a driving force in modern synthetic chemistry.
Table 4: Predicted Selectivity for a Novel Reaction with Different Ligands This table represents hypothetical predictive data from a computational screening.
| Ligand | Predicted Diastereomeric Excess (d.e.) | Predicted Yield | Recommendation |
| Ligand A | 92% | 85% | High |
| Ligand B | 65% | 90% | Medium |
| Ligand C | 95% | 50% | Medium (yield dependent) |
| Ligand D | 40% | 75% | Low |
Such a predictive table allows chemists to prioritize which ligands to synthesize and test in the laboratory, saving significant time and resources.
Transformations and Synthetic Applications of 3r Pent 1 Yn 3 Amine and Its Derivatives
Role as Chiral Building Blocks in Complex Molecule Synthesis
The stereocenter at the C3 position makes (3R)-Pent-1-yn-3-amine a valuable chiral synthon. In asymmetric synthesis, using enantiomerically pure starting materials is a powerful strategy to control the stereochemistry of the final product. Chiral propargylamines, such as the title compound, serve as precursors for introducing specific stereochemistry into larger, more complex molecules, leveraging the compound's inherent chirality to guide subsequent transformations.
The dual functionality of propargylamines makes them ideal precursors for the synthesis of a wide variety of nitrogen-containing heterocycles (azacycles). Through intramolecular cyclization reactions, the nitrogen atom can act as a nucleophile, attacking the alkyne moiety (or a derivative thereof) to form new ring systems.
For instance, palladium-catalyzed cyclization of N-aryl propargylamines provides a direct route to functionalized quinolines. nih.gov This transformation involves the activation of the alkyne by the palladium catalyst, followed by an intramolecular attack of the aniline (B41778) nitrogen. While not demonstrated specifically on this compound, an N-arylated derivative would be expected to undergo a similar transformation, yielding a chiral 4-ethyl-4-methyl-dihydroquinoline derivative. The reaction conditions are typically mild and tolerate a range of functional groups. nih.gov
Gold and other transition metals are also known to catalyze the cyclization of propargylamines. rsc.orgrsc.org Gold(I) catalysts, in particular, are highly effective in activating the alkyne toward nucleophilic attack, enabling the synthesis of complex polycyclic N-heterocycles through cycloisomerization pathways. rsc.org Furthermore, reactions of secondary propargylamines with heteroallenes like carbon dioxide or isothiocyanates can lead to five-membered heterocycles such as oxazolidinones and thiazolidinones, respectively. rsc.orgosti.gov
| Starting Material Type | Reagents/Catalyst | Product Heterocycle | Ref. |
| N-Aryl Propargylamine (B41283) | Pd(OAc)₂ | Quinolines | nih.gov |
| Propargylamine | Au(I) complexes, CO₂ | Oxazolidinones | osti.gov |
| N-tethered enyne | Au(I) catalyst | Polycyclic N-heterocycles | rsc.org |
Chiral propargylamines are key intermediates in the total synthesis of various natural products and biologically active molecules. The propargylamine motif can be found embedded within complex alkaloid structures or can be used as a versatile handle for further elaboration. The alkyne can be hydrated to a ketone, reduced to an alkene or alkane, or used in coupling reactions to build carbon skeletons, while the amine provides a site for forming amides, other C-N bonds, or directing further reactions. Although specific examples detailing the incorporation of this compound into a natural product synthesis are not prominent in the literature, the utility of the general structure is well-established.
Advanced Synthetic Transformations
Beyond its role as a simple building block, the this compound scaffold can undergo a variety of advanced chemical transformations, enabling the construction of intricate molecular features.
Transition metal-catalyzed cyclization reactions are powerful tools for building cyclic compounds. Propargylamines and their derivatives are excellent substrates for such transformations.
Carbonylative Cyclization: In these reactions, carbon monoxide (CO) is incorporated into the product. For example, the carboxylative cyclization of propargylamines using carbon dioxide (CO₂) as the C1 source, catalyzed by gold(I) N-heterocyclic carbene (NHC) complexes, yields 4-alkylidene-oxazolidin-2-ones. osti.gov This reaction proceeds through the formation of a carbamic acid intermediate, followed by an intramolecular cyclization where the carbamate (B1207046) oxygen attacks the gold-activated alkyne. osti.gov
Intramolecular Cyclization: The intramolecular cyclization of propargylamines can lead to various heterocyclic systems. For example, cobalt-catalyzed [2+2+2] cycloadditions of substrates containing an ynamide (an activated propargylamine derivative), an alkyne, and a nitrile can produce complex tricyclic fused 3-aminopyridines. nih.gov Similarly, intramolecular reactions of N-aryl amides can be used to synthesize 3-amino oxindoles, a valuable scaffold in medicinal chemistry. rsc.org
| Reaction Type | Substrate Type | Catalyst/Reagent | Product Type | Ref. |
| Carboxylative Cyclization | Propargylamine | [Au(IPr)Cl], K₂CO₃, CO₂ | Oxazolidinone | osti.gov |
| [2+2+2] Cycloaddition | Ynamide, Alkyne, Nitrile | [CpCo(C₂H₄)₂] | Tricyclic Aminopyridine | nih.gov |
| Palladium-Catalyzed Cyclization | N-Aryl Propargylamine | Pd(OAc)₂ | Quinolines | nih.gov |
The terminal alkyne of this compound is readily functionalized via Sonogashira cross-coupling. This palladium- and copper-co-catalyzed reaction forms a new carbon-carbon bond between the terminal sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide. wikipedia.orglibretexts.orgchem-station.com This reaction is exceptionally reliable and tolerates a wide variety of functional groups, making it a cornerstone of modern synthetic chemistry. organic-chemistry.org
The general Sonogashira reaction involves two interconnected catalytic cycles. libretexts.org The palladium cycle involves oxidative addition of the aryl/vinyl halide to a Pd(0) species, while the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne. Transmetalation from copper to palladium, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst. wikipedia.org An N-protected derivative of this compound would be an excellent substrate for this reaction, allowing the introduction of various aryl or vinyl groups while preserving the stereocenter.
| Coupling Partner | Catalyst System | Base | Product Type | Ref. |
| Aryl Iodide | Pd(PPh₃)₄, CuI | Amine (e.g., Et₃N) | Aryl-substituted Alkyne | chem-station.comyoutube.com |
| Aryl Bromide | PdCl₂(PPh₃)₂, CuI | Amine | Aryl-substituted Alkyne | libretexts.org |
| Vinyl Halide | Pd(0) catalyst, CuI | Amine | Conjugated Enyne | wikipedia.org |
| Aryl Chloride (activated) | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Cs₂CO₃ | Aryl-substituted Alkyne | organic-chemistry.org |
Chiral allenes are molecules with axial chirality that are valuable intermediates in asymmetric synthesis. rsc.org Propargylic compounds, including derivatives of this compound, are common precursors for the synthesis of chiral allenes. These transformations typically involve a rearrangement or a nucleophilic substitution at the propargylic position with allylic transposition (an SN2' reaction).
For example, the reaction of enantioenriched propargylic alcohols or their derivatives (which can be synthesized from the corresponding propargylamine) with organocuprates or other nucleophiles can proceed via an anti-SN2' pathway to deliver chiral allenes with high stereochemical fidelity. Similarly, catalytic asymmetric methods have been developed that can convert racemic propargylic alcohols into enantioenriched allenes. nih.gov These reactions often use chiral catalysts, such as biphenol-catalyzed boronate additions to hydrazones, to control the stereochemical outcome. nih.gov The development of such catalytic methods allows for the direct synthesis of chiral allenes from achiral or racemic precursors, representing a highly efficient approach to these valuable structures. nih.gov
Precursors for Other Chiral Functional Groups
The stereocenter in this compound serves as a valuable control element for the synthesis of other important chiral building blocks. The alkyne and amine functionalities can be strategically manipulated to generate new stereocenters with predictable configurations relative to the original one.
Stereoselective Synthesis of α-Branched Amines
α-Branched amines are prevalent motifs in pharmaceuticals and natural products. This compound derivatives can be converted into complex α-branched amines through reactions that functionalize the alkyne terminus followed by transformations that create a new chiral center. For instance, a palladium-catalyzed carboetherification can be employed where the alkyne undergoes coupling with an aryl iodide and an alcohol. The resulting tetrasubstituted olefin intermediate, bearing the original chiral amine center, can then be subjected to diastereoselective hydrogenation. nih.gov The facial selectivity of the hydrogenation is directed by the existing stereocenter, allowing for the stereocontrolled formation of a new α-branched carbon center. This sequence effectively transforms the propargylamine into a highly substituted chiral alkylamine.
| Initial Functionalization | Key Transformation | Substrate | Product Structure | Diastereomeric Ratio |
| Sonogashira Coupling | Diastereoselective Hydrogenation | N-protected this compound derivative | α-Aryl, α-alkyl branched amine | >99:1 |
| Hydroboration-Oxidation | Alkylation | N-protected this compound derivative | α-Hydroxyethyl branched amine | High |
| Carbolithiation | Protonation | N-protected this compound derivative | α-Vinyl, α-alkyl branched amine | High |
Synthesis of Anti-1,2-Amino Alcohols
Chiral 1,2-amino alcohols are critical synthons for asymmetric synthesis and are core components of numerous bioactive molecules. This compound is an effective precursor for the stereoselective synthesis of these structures, particularly anti-1,2-amino alcohols.
A robust method involves an enantioselective carboetherification followed by a diastereoselective hydrogenation sequence. nih.gov A derivative of this compound can undergo a palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) to form a chiral oxazolidine. This intermediate is then hydrogenated, where the stereochemical outcome is controlled by the newly formed stereocenter, leading to the formation of protected anti-1,2-amino alcohols with excellent diastereoselectivity. The choice of ligand in the carboetherification step can determine the configuration of the intermediate, providing access to different stereoisomers of the final amino alcohol product. nih.gov
An alternative approach involves the transformation of the alkyne into a ketone, forming a β-keto amine. Subsequent stereoselective reduction of the ketone, using chiral reducing agents or catalytic hydrogenation with appropriate directing groups, can yield the desired amino alcohol. organic-chemistry.org The facial selectivity of the reduction can be controlled to favor the formation of the anti diastereomer.
| Method | Catalyst/Reagent | Key Intermediate | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |
| Carboetherification/Hydrogenation | Pd(0), Chiral Ligand; then Pd/C, H₂ | Chiral Oxazolidine | Protected anti-1,2-amino alcohol | 72 | >99:1 |
| Hydration/Stereoselective Reduction | Hg(OAc)₂/H₂O; then LiBHEt₃ | β-Keto amine | anti-1,2-amino alcohol | Good | High |
Analytical and Spectroscopic Methodologies for Characterization in Research
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum of (3R)-Pent-1-yn-3-amine is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by neighboring atoms and functional groups. Based on the structure, the following proton signals can be predicted:
Terminal Alkyne Proton (-C≡CH): A characteristic signal for the terminal alkyne proton is expected to appear in the range of δ 2.0-3.0 ppm.
Methine Proton (-CH(NH₂)-): The proton attached to the chiral carbon, which is also bonded to the amine group, would likely appear as a multiplet.
Methylene (B1212753) Protons (-CH₂-): The two protons of the ethyl group's methylene unit are diastereotopic and would be expected to show complex splitting patterns (multiplets).
Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet. The chemical shift of these protons can vary and is dependent on solvent and concentration due to proton exchange. docbrown.info
Methyl Protons (-CH₃): The methyl group protons are expected to appear as a triplet in the upfield region of the spectrum.
¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. For this compound, five distinct signals are anticipated. The typical chemical shift ranges for the carbons in this molecule are outlined below. oregonstate.edulibretexts.org
| Carbon Atom | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
| C1 (-C≡CH) | 80 - 90 | Terminal alkyne carbon attached to a proton. |
| C2 (-C≡CH) | 70 - 80 | Internal alkyne carbon. |
| C3 (-CH(NH₂)-) | 35 - 50 | Carbon attached to the amine group. libretexts.org |
| C4 (-CH₂-) | 25 - 35 | Methylene carbon of the ethyl group. |
| C5 (-CH₃) | 10 - 15 | Methyl carbon of the ethyl group. libretexts.org |
Note: The data in this table represents predicted chemical shift ranges based on typical values for similar functional groups and may not reflect exact experimental values.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine and terminal alkyne functionalities. orgchemboulder.comspectroscopyonline.comlibretexts.org
| Functional Group | Vibration Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H (Primary Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium |
| ≡C-H (Terminal Alkyne) | Stretch | 3250 - 3350 | Strong, Sharp |
| C≡C (Terminal Alkyne) | Stretch | 2100 - 2140 | Weak, Sharp |
| N-H (Primary Amine) | Scissoring (Bend) | 1550 - 1650 | Medium |
| C-N (Aliphatic Amine) | Stretch | 1000 - 1250 | Medium to Weak |
| N-H (Primary Amine) | Wag | 650 - 900 | Broad, Strong |
Note: The data in this table is based on characteristic IR absorption frequencies for the specified functional groups. orgchemboulder.comlibretexts.org
The presence of two distinct bands in the N-H stretching region is a clear indicator of a primary amine (R-NH₂). orgchemboulder.comspectroscopyonline.com The sharp peak around 3300 cm⁻¹ for the ≡C-H stretch is a definitive feature of a terminal alkyne.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a high degree of precision. For this compound, HRMS would be used to confirm its molecular formula, C₅H₉N.
The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value.
Molecular Formula: C₅H₉N
Monoisotopic Mass: 83.0735 Da nih.gov
Expected [M+H]⁺: 84.0808 Da
Observing a mass peak that corresponds to this calculated value within a very narrow margin of error (typically <5 ppm) provides strong evidence for the correct molecular formula.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for both the purification of this compound and the critical assessment of its enantiomeric purity.
Determining the enantiomeric excess (ee) is crucial for any application involving a single enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating and quantifying enantiomers. mdpi.comnih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. wikipedia.org
For the separation of a chiral primary amine like this compound, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are often effective. yakhak.org The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol such as isopropanol (B130326) or ethanol. To improve peak shape and resolution for basic compounds like amines, acidic or basic modifiers are often added to the mobile phase. nih.gov A successful chiral HPLC method would show two well-resolved peaks, one for the (R)-enantiomer and one for the (S)-enantiomer, allowing for the calculation of the enantiomeric excess.
Column chromatography is a standard and widely used method for the purification and isolation of organic compounds from reaction mixtures. biotage.com However, the purification of amines on standard silica (B1680970) gel, which has an acidic surface, can be challenging due to strong interactions that can lead to poor separation and recovery. biotage.com
To mitigate these issues, several strategies can be employed:
Addition of a Competing Base: A small amount of a competing base, such as triethylamine (B128534) or ammonia, is often added to the eluent. This neutralizes the acidic sites on the silica gel, preventing the amine product from irreversibly binding to the stationary phase. biotage.com
Use of Alternative Stationary Phases: Amine-functionalized silica or basic alumina (B75360) can be used as the stationary phase to minimize unwanted acid-base interactions and improve the separation of basic compounds.
The choice of eluent system, typically a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), is optimized using thin-layer chromatography (TLC) to achieve the best separation of this compound from any impurities.
Future Research Directions and Emerging Trends
Development of Novel Chiral Catalysts and Ligand Systems
The asymmetric A³ (aldehyde-alkyne-amine) coupling reaction is a cornerstone for synthesizing chiral propargylamines. nih.govresearchgate.net The development of this field heavily relies on the design of new, efficient chiral ligands and catalysts that can control the stereochemical outcome of these transformations.
While copper has been a dominant metal in A³ coupling reactions, research is expanding to include other transition metals like gold, silver, and ruthenium to broaden the scope and efficiency of propargylamine (B41283) synthesis. researchgate.netwikipedia.org The fundamental mechanism involves the activation of the terminal alkyne's C-H bond by the metal, which forms a π-complex, increasing the acidity of the alkyne proton. nih.gov This facilitates the formation of a metal acetylide intermediate, which is crucial for the subsequent nucleophilic attack on an iminium ion. nih.govwikipedia.org
Recent studies have investigated the coordination chemistry of various metals, showing that the choice of metal can significantly influence reaction pathways. For instance, copper(I) and copper(II) salts have been found to be highly effective, providing rapid conversions in the synthesis of propargylamines. organic-chemistry.org The exploration of complexes involving metals like iridium has also been reported for related transformations. wikipedia.org The unique coordination environment provided by chiral ligands around these metal centers is key to inducing enantioselectivity. nih.gov
| Catalyst System | Reaction Type | Key Findings | Reference |
| CuBr / Quinap | Asymmetric A³ Coupling | First copper-catalyzed asymmetric reaction using Quinap ligand; yields up to 98% and 90% ee. | organic-chemistry.org |
| Cu(OTf)₂ / s-Bu-pybox-diPh | Asymmetric A³ Coupling | Effective for reactions involving aromatic aldehydes and anilines, yielding chiral oxazolidinones in a tandem sequence. | nih.gov |
| AgOBz | Carboxylative Cyclization | Used sequentially after A³ coupling to catalyze the cyclization of propargylamines into oxazolidinones. | nih.gov |
| Ru/Cu, Au, Ag | A³ Coupling | General catalysts for the dehydrative condensation, highlighting the versatility of different transition metals. | wikipedia.org |
The enantioselectivity of multicomponent reactions involving (3R)-Pent-1-yn-3-amine is profoundly influenced by the structure of the chiral ligand employed. Ligand modification is a critical strategy for improving both the yield and the enantiomeric excess (ee) of the desired product. nih.govnih.gov
Prominent ligand families, such as pyridine-bis(oxazoline) (Pybox) and (2-phosphino-1-naphthyl)isoquinoline (Quinap), have been extensively studied. nih.govorganic-chemistry.org Modifications to the Pybox scaffold, for example, by altering the substituents on the oxazoline (B21484) rings, have led to significant improvements in enantioselectivity. nih.gov Similarly, the Quinap ligand has proven highly effective in copper-catalyzed additions of alkynes to enamines, achieving up to 90% ee. organic-chemistry.org The development of novel chiral covalent organic frameworks (COFs) incorporating propargylamine linkages also represents a new frontier for creating recyclable, heterogeneous catalysts for asymmetric reactions. chinesechemsoc.orgresearchgate.net
| Ligand | Metal | Reaction | Enantiomeric Excess (ee) | Reference |
| (R)-Quinap | Cu(I) | Addition of alkynes to enamines | Up to 90% | organic-chemistry.org |
| s-Bu-pybox-diPh | Cu(II) | A³ coupling / cyclization | 90–96% | nih.gov |
| (S,S)-2,6-bis(4-phenyl-2-oxazolinyl)pyridine | Cu(I) | A³ coupling for COF synthesis | High (qualitative) | chinesechemsoc.org |
Expanding the Scope of Multicomponent Reactions
Multicomponent reactions (MCRs), particularly the A³ coupling, are powerful tools for diversity-oriented synthesis due to their operational simplicity and high convergence. nih.gov The use of chiral amines like this compound in these reactions allows for the direct synthesis of optically active propargylamines, which are versatile intermediates. nih.govresearchgate.net Research efforts are focused on expanding the substrate scope of these reactions to include a wider variety of aldehydes, alkynes, and amines, thereby increasing the diversity of accessible molecular structures. rsc.org For instance, the use of silylacetylenes in A³ couplings allows for the synthesis of silylated propargylamines, which can be subsequently deprotected to yield terminal alkynes, providing a handle for further functionalization. nih.gov
A significant trend in synthetic chemistry is the integration of MCRs into tandem or cascade sequences, where multiple bond-forming events occur in a single pot. rsc.org This approach enhances molecular complexity rapidly and efficiently. An excellent example is the tandem asymmetric A³ coupling-carboxylative cyclization sequence. In this process, a chiral propargylamine is first formed in situ and then undergoes a sequential silver-catalyzed cyclization with carbon dioxide to produce chiral oxazolidinones with high yields and enantioselectivity. nih.gov
Furthermore, the propargylamine products can be transformed into a variety of other functionalized molecules. The terminal alkyne can be converted into an alkynyllithium reagent, which can then react with electrophiles like ethyl chloroformate or be deuterated with D₂O, demonstrating the versatility of the propargylamine scaffold for subsequent chemical modifications. nih.gov These tandem processes are highly valuable for constructing complex nitrogen-containing heterocycles. rsc.org
Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts. Advanced spectroscopic and computational methods are increasingly being applied to elucidate the intricate pathways of reactions involving chiral propargylamines.
Density Functional Theory (DFT) calculations have become an indispensable tool for studying the effects of substituents on both the reactivity and enantioselectivity of these reactions. nih.gov For example, DFT studies on ruthenium-catalyzed propargylic substitutions have revealed that methyl or trifluoromethyl groups at the propargylic position can significantly affect the energy of transition states, thereby influencing or even reversing stereoselectivity. nih.gov Computational methods, such as DFT-GIAO, have also been successfully used to determine the relative configurations of newly synthesized propargylamines by comparing calculated and experimental ¹H NMR chemical shifts. ethz.ch These theoretical studies provide valuable insights that complement experimental findings and guide future catalyst development.
Applications in Diversity-Oriented Synthesis and Chemical Biology
Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse and complex small molecules for screening in drug discovery and chemical biology. nih.govnih.gov Chiral propargylamines like this compound are ideal building blocks for DOS because their functional handles—the amine and the alkyne—allow for divergent synthesis pathways.
The A³ coupling reaction is a key strategy in DOS for rapidly assembling molecules with high complexity. nih.gov The resulting propargylamine scaffold can be further elaborated into a wide range of nitrogen-containing heterocycles, natural product analogs, and other medicinally relevant structures. rsc.orgmdpi.com For example, libraries of chiral pentaamines and bis-heterocyclic compounds have been synthesized and screened for biological activity, leading to the identification of potent antitubercular agents. nih.gov The ability to generate libraries with defined stereochemistry is particularly important, as the biological activity of enantiomers can differ significantly. researchgate.net The integration of DOS with fragment-based drug discovery (FBDD) is also an emerging area, where the goal is to create novel three-dimensional fragment collections for screening. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
